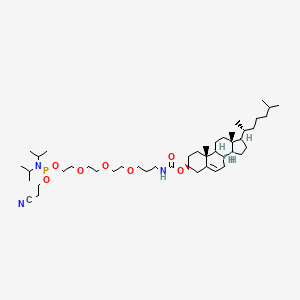
14S-Hdha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14S)-HDoHE is a 14-HDoHE in which the stereocentre at position 14 has S-configuration. It is a conjugate acid of a (14S)-HDoHE(1-). It is an enantiomer of a (14R)-HDoHE.
Applications De Recherche Scientifique
Résolution de l'inflammation
Le 14S-HDHA est un précurseur du médiateur pro-résolutif maresin 1, qui joue un rôle crucial dans la résolution de l'inflammation. Il a été trouvé dans les exsudats péritonéaux d'un modèle murin de péritonite induite par le zymosan, indiquant son implication dans la réponse inflammatoire .
Régulation de la thrombose
La pertinence biologique du this compound a été associée à la régulation de la formation de thrombus in vivo. Cela suggère son application potentielle dans la prévention ou le traitement des maladies thrombotiques .
Biosynthèse des médiateurs lipidiques
Le this compound est impliqué dans la biosynthèse des médiateurs lipidiques de type maresin par les leucocytes et les plaquettes, qui sont cruciaux pour divers processus physiologiques, notamment l'inflammation et la cicatrisation des plaies .
Santé pulmonaire
Les éosinophiles, qui sont des globules blancs impliqués dans la réponse immunitaire, produisent du this compound. Il a été démontré que cet oxylipine protège contre l'hypertension pulmonaire et maintient l'homéostasie des cellules musculaires lisses artérielles pulmonaires .
Fonction plaquettaire et formation de thrombus
La recherche a montré que le this compound peut réguler l'activation des plaquettes et la formation de thrombus, suggérant son importance pour la santé cardiovasculaire et comme agent thérapeutique potentiel pour les conditions associées .
Mécanisme D'action
Target of Action
14S-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) processing of docosahexaenoic acid (DHA) . It is a precursor to the pro-resolving mediator maresin 1 . The primary targets of this compound are the lipoxygenase enzymes, specifically 12-LO and 15-LO .
Mode of Action
This compound interacts with its targets, the 12-LO and 15-LO enzymes, through a process known as lipoxygenation . This interaction results in the formation of this compound from DHA . The this compound then serves as a precursor to the pro-resolving mediator maresin 1 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the lipoxygenase pathway . This pathway is activated by the interaction of this compound with the 12-LO and 15-LO enzymes . The downstream effects of this pathway include the production of maresin 1, a pro-resolving mediator .
Result of Action
The result of this compound’s action is the production of maresin 1, a pro-resolving mediator . Maresin 1 has potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of healing .
Analyse Biochimique
Biochemical Properties
14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-OUKOMXQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348022 |
Source


|
| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-37-3 |
Source


|
| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)




![2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol](/img/structure/B569504.png)
